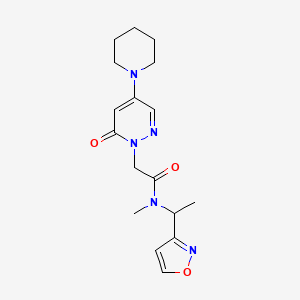![molecular formula C18H18N2O2 B5641823 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5641823.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives, including compounds similar to "N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide", typically involves reactions that form the benzoxazole core followed by various functionalization steps. Studies have shown that the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes can lead to the formation of silaheterocyclic benzoxazasiloles, indicating a method for introducing silicon-containing groups into benzoxazole derivatives (Lazareva et al., 2017). Another approach involves the silylation of N-(2-hydroxyphenyl)acetamide to produce silylated benzoxazole derivatives, showcasing the versatility in modifying the benzoxazole ring (Nikonov et al., 2016).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of the benzoxazole moiety, which contributes to the compound's stability and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the structure of these compounds. For instance, the structure of certain silylated benzoxazole derivatives has been confirmed using X-ray analysis, highlighting the equilibrium between different cyclic forms in such compounds (Lazareva et al., 2017).
Chemical Reactions and Properties
Benzoxazole derivatives can undergo a variety of chemical reactions, including hydrolysis, methanolysis, and reactions with alcohols, to form various products. These reactions demonstrate the reactive nature of the benzoxazole ring and its potential for further chemical modifications. For example, the reaction of 3-acetyl-2,2-dimethyl-2,3-dihydro-1,3,2-benzoxazasilole with methanol and isopropanol transforms it into silanes, indicating the reactivity of the silaheterocyclic benzoxazole derivatives toward alcohols (Lazareva et al., 2017).
properties
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-10-8-16-17(9-11(10)2)22-18(20-16)14-6-5-7-15(12(14)3)19-13(4)21/h5-9H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYYWDWDHJTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5641743.png)

![2-benzyl-9-[4-(1H-pyrazol-4-yl)butanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641751.png)
![2-(1H-benzimidazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]acrylonitrile](/img/structure/B5641752.png)
![5,5',7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5641760.png)
![3,5-dichloro-4-methyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B5641766.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5641773.png)


![4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine](/img/structure/B5641782.png)
![4-(4-fluorophenyl)-1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5641790.png)
![2-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5641797.png)
![9-(cyclopentylacetyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5641816.png)
![2-[2-(2-oxo-5-phenyl-3(2H)-furanylidene)hydrazino]benzoic acid](/img/structure/B5641830.png)